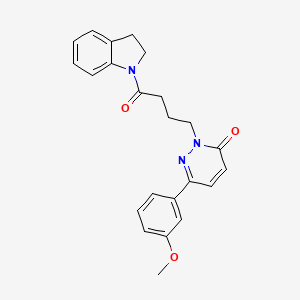
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized through a multi-step process, this compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Pharmacological Potential
Research indicates that compounds structurally similar to 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one have shown a range of pharmacological activities. For instance, derivatives of indole and pyridazinone have been synthesized and evaluated for anti-inflammatory and analgesic properties, as well as for their potential as cardioprotective agents. These studies highlight the versatility of this chemical scaffold in drug design, particularly in the development of medications with minimal side effects on normal hemostasis (Sharma & Bansal, 2016).
Antimicrobial Activity
Compounds with the pyridazinone core have also been investigated for their antimicrobial efficacy. A study demonstrated the synthesis of novel heterocycles that exhibited significant antibacterial activity against a spectrum of bacterial strains, including Staphylococcus aureus and E. coli. This suggests the potential of such compounds in addressing resistance issues in current antimicrobial therapy (Mohamed, 2004).
Neuroprotective and Antioxidant Effects
Indoline derivatives, closely related to the compound , have been explored for their neuroprotective and antioxidant properties. These compounds showed significant scavenging activity against different radicals and protected against cytotoxicity in neuronal cells, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's (Yanovsky et al., 2012).
Antitumor Activity
Additionally, the structural motif of indolyl-substituted pyridazinones has been leveraged in the synthesis of compounds with potential antitumor activity. The unique structural features of these compounds allow for interactions with various biological targets, underscoring their potential in cancer therapy (Nguyen et al., 1990).
Cardioactive Agents
The pyridazinone ring, as part of certain cardioactive agents, showcases the importance of this structural unit in the development of therapeutic agents targeting cardiovascular diseases. These agents include those tested in clinical trials, reflecting the critical role of the pyridazinone scaffold in medicinal chemistry (Imran & Abida, 2016).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit certain enzymes, thereby exerting their biological effects . The specific interactions between this compound and its targets would depend on the nature of the targets and the structural features of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-29-19-8-4-7-18(16-19)20-11-12-23(28)26(24-20)14-5-10-22(27)25-15-13-17-6-2-3-9-21(17)25/h2-4,6-9,11-12,16H,5,10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFANMFNFRJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)

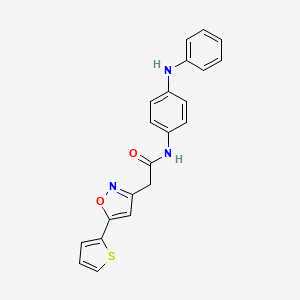
![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)
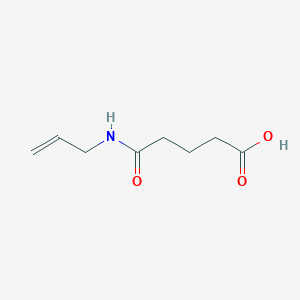
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)
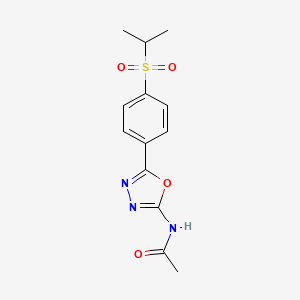

![N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2872776.png)
![5-(Cyclobutylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2872779.png)
![4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2872780.png)
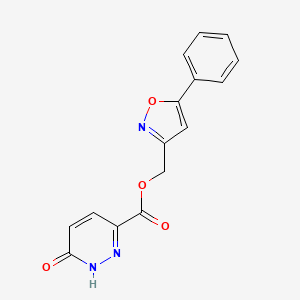
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)